N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Overview
Description
N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a tetrazole derivative that has been studied extensively for its ability to interact with biological systems and produce specific biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is not fully understood. However, it is believed to interact with specific receptors and enzymes in biological systems, leading to changes in cellular signaling pathways and gene expression. The compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been found to interact with specific ion channels and receptors in the nervous system, leading to analgesic and antipyretic effects.
Biochemical And Physiological Effects
N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been found to produce specific biochemical and physiological effects in animal models. These effects include anti-inflammatory, analgesic, and antipyretic effects. The compound has also been shown to have potential antitumor activity and may be useful in the treatment of cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide in lab experiments is its ability to target specific tissues and cells. This makes it useful for studying the effects of drugs on specific biological systems. Additionally, the compound has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments.
One of the limitations of using N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or cells in vitro. Additionally, the compound has a relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Future Directions
There are several future directions for the study of N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide. One area of research is the development of new drug delivery systems based on the compound. This could involve the conjugation of the compound with other molecules or the development of nanoparticles that can target specific tissues and cells.
Another area of research is the study of the compound's potential antitumor activity. This could involve the development of new cancer therapies based on the compound or the study of its effects on specific cancer cell lines.
Finally, the compound's potential use as a drug delivery system for the treatment of neurological disorders is an area of research that warrants further investigation. This could involve the development of new drugs that can target specific ion channels or receptors in the nervous system, or the study of the compound's effects on specific neurological disorders.
Scientific Research Applications
N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been found to have potential antitumor activity and may be useful in the treatment of cancer. The compound has also been investigated for its potential use as a drug delivery system due to its ability to target specific tissues and cells.
properties
IUPAC Name |
N-(2-hexoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-2-3-4-10-15-28-19-14-9-8-13-18(19)22-20(27)16-26-24-21(23-25-26)17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15-16H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIVGCSHIBMYRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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